molecular formula C15H21N3O2S B4104949 2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid

2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid

Cat. No.: B4104949
M. Wt: 307.4 g/mol
InChI Key: LQXRZPGAQONRGK-UHFFFAOYSA-N
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Description

2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with ethyl and methyl groups, and a leucine moiety. Pyrimidine derivatives are known for their diverse biological activities and are integral components of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-methylthieno[2,3-d]pyrimidin-4-amine with ethyl bromide under basic conditions to introduce the ethyl group. This is followed by coupling with leucine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The thieno[2,3-d]pyrimidine core can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylthieno[2,3-d]pyrimidin-4-one
  • 2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
  • [(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid

Uniqueness

2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid is unique due to its specific substitution pattern and the presence of the leucine moiety.

Properties

IUPAC Name

2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-5-10-7-11-13(16-9(4)17-14(11)21-10)18-12(15(19)20)6-8(2)3/h7-8,12H,5-6H2,1-4H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXRZPGAQONRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid
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2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid
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2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid
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2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid
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2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid
Reactant of Route 6
2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid

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